molecular formula C16H16BrNO3S B6383712 3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262004-08-9

3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%

Cat. No. B6383712
CAS RN: 1262004-08-9
M. Wt: 382.3 g/mol
InChI Key: NQDWTPMNMAROFG-UHFFFAOYSA-N
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Description

3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-BPSP) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol with a pyrrolidinylsulfonyl moiety, and is used as a reagent in organic synthesis. 3-BPSP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-BPSP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 3-BPSP has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used in the synthesis of nanomaterials.

Mechanism of Action

3-BPSP is a brominated phenol with a pyrrolidinylsulfonyl moiety, and it is thought to act as an inhibitor of enzymes involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been shown to bind to certain proteins and nucleic acids, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-BPSP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-BPSP has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive reagent, and it is available from numerous suppliers. However, 3-BPSP is a relatively toxic compound, and it should be handled with caution in the laboratory.

Future Directions

The potential applications of 3-BPSP are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of 3-BPSP, as well as the development of new uses for 3-BPSP in scientific research. Additionally, further research may focus on the potential therapeutic applications of 3-BPSP, such as its use in the treatment of cancer and other diseases.

Synthesis Methods

3-BPSP is synthesized through a three-step process. The first step involves the reaction of 4-bromophenol and 4-hydroxy-2-pyrrolidone in the presence of a base, such as potassium carbonate, to form a brominated pyrrolidone. The second step involves the reaction of the brominated pyrrolidone with 4-chlorosulfonylbenzene to form a pyrrolidinylsulfonylbenzene intermediate. Finally, the pyrrolidinylsulfonylbenzene intermediate is reacted with bromine to form 3-BPSP.

properties

IUPAC Name

3-bromo-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDWTPMNMAROFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686488
Record name 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262004-08-9
Record name 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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